4-methoxy-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide
Description
4-Methoxy-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide is a synthetic benzamide derivative featuring a pyrrolidin-5-one core substituted with 4-methoxyphenyl and 4-methoxybenzamide groups. Its structure combines aromatic methoxy substituents with a polar lactam ring, making it a candidate for medicinal chemistry applications, particularly in targeting enzymes or receptors influenced by hydrogen bonding and hydrophobic interactions .
Properties
IUPAC Name |
4-methoxy-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-24-16-7-3-13(4-8-16)19(23)20-14-11-18(22)21(12-14)15-5-9-17(25-2)10-6-15/h3-10,14H,11-12H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMCQQBJMFCFPJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide typically involves the condensation of 4-methoxybenzoic acid with 4-methoxyphenylamine, followed by cyclization to form the pyrrolidinone ring. The reaction is usually carried out under acidic or basic conditions, with the use of catalysts such as Lewis acids or bases to facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming increasingly common to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form the corresponding alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.
Reduction: Formation of 4-methoxy-N-[1-(4-methoxyphenyl)-5-hydroxypyrrolidin-3-yl]benzamide.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Scientific Research Applications
It appears that the query asks for information on "4-methoxy-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide" while the available search results primarily discuss "4-methoxy-N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide" and other related compounds. Because of this discrepancy, the following information will focus on the compounds most closely related to the query that are present in the search results.
Potential Applications in Medicinal Chemistry and Pharmacology
"4-methoxy-N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide" is a complex organic compound that integrates a benzenesulfonamide moiety, a pyrrolidinone ring, and methoxyphenyl groups. It is notable for its potential applications in medicinal chemistry and pharmacology because of its diverse chemical properties and biological activities. The presence of the sulfonamide group enhances its solubility and reactivity, making it a candidate for various therapeutic applications.
Research indicates that "4-methoxy-N-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide" exhibits significant biological activity and has been studied for its potential as an inhibitor of carbonic anhydrase, an enzyme involved in various physiological processes including acid-base balance and respiration. Inhibitors of carbonic anhydrase have therapeutic implications in treating conditions such as glaucoma and epilepsy. Additionally, preliminary studies suggest that this compound may induce apoptosis in certain cancer cell lines, indicating potential anti-cancer properties.
Anticancer Evaluation
Mechanism of Action
The mechanism of action of 4-methoxy-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. In the case of receptor interaction, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
Key Differences :
- Sulfamoyl groups in 3a–g enhance solubility but may reduce blood-brain barrier permeability compared to the methoxy-rich target compound.
Pyrrolidinone-Based Analogs
N-[1-(3,4-Dimethoxyphenyl)-5-Oxopyrrolidin-3-yl]-4-(Piperidin-1-ylsulfonyl)benzamide ()
- Structural Modifications :
- 3,4-Dimethoxyphenyl (vs. 4-methoxyphenyl in the target).
- 4-(Piperidin-1-ylsulfonyl)benzamide (vs. 4-methoxybenzamide).
Impact :
1-(4-Ethoxyphenyl)-3-[1-(4-Methoxyphenyl)-5-Oxopyrrolidin-3-yl]urea ()
- Structural Modifications :
- Ethoxy substituent on phenyl.
- Urea linker (vs. amide in the target).
Impact :
Heterocyclic System Replacements
VUF 8504 (4-Methoxy-N-(3-(2-Pyridinyl)-1-Isoquinolyl)benzamide) ()
- Structural Modifications: Isoquinoline replaces pyrrolidinone. Pyridinyl group introduces basicity.
Impact :
- Isoquinoline’s planar structure facilitates π-π stacking with aromatic residues in receptors.
- Pyridinyl nitrogen may coordinate metal ions or form salt bridges, enhancing A3 adenosine receptor binding .
Physicochemical and Pharmacokinetic Properties
*Predicted using fragment-based methods.
Observations :
- The target compound balances moderate lipophilicity (logP 2.8) with better plasma stability than sulfonamide or urea analogs.
- Urea derivatives (877640-52-3 ) exhibit poor stability, likely due to susceptibility to hydrolysis .
Biological Activity
4-methoxy-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including the benzenesulfonamide moiety and a pyrrolidinone ring, contribute to its diverse biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 390.5 g/mol. The compound features methoxy groups that enhance its solubility and reactivity, making it suitable for various therapeutic applications .
| Property | Value |
|---|---|
| Molecular Formula | C19H22N2O5S |
| Molecular Weight | 390.5 g/mol |
| CAS Number | 896311-44-7 |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Notably, it has been identified as an inhibitor of carbonic anhydrase, an enzyme crucial for maintaining acid-base balance in physiological processes . Inhibition of carbonic anhydrase has therapeutic implications for conditions such as glaucoma and epilepsy.
Additionally, preliminary studies suggest that this compound may induce apoptosis in cancer cell lines, indicating potential anti-cancer properties . The compound's ability to modulate cellular signaling pathways further supports its role in therapeutic applications.
Anticancer Activity
Research indicates that the compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines by activating intrinsic apoptotic pathways. The mechanisms involve the modulation of Bcl-2 family proteins and caspase activation .
Enzyme Inhibition
The compound's role as a carbonic anhydrase inhibitor has been highlighted in several studies. Carbonic anhydrase inhibitors are being explored for their potential to treat diseases like glaucoma and certain types of epilepsy. The structure-activity relationship (SAR) studies indicate that modifications to the methoxy group can enhance inhibitory potency .
Neuroprotective Effects
Emerging evidence suggests that this compound may also possess neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases. Its interaction with neurotransmitter systems could provide insights into its utility as a therapeutic agent for conditions such as Alzheimer's disease .
Case Studies
Several case studies have explored the biological activity of related compounds, providing insights into their therapeutic potential:
- Study on Carbonic Anhydrase Inhibition : A study demonstrated that derivatives of similar structures exhibited strong inhibition against carbonic anhydrase II, suggesting that modifications can lead to enhanced efficacy against related targets .
- Antitumor Activity Investigation : Research involving structural analogs indicated that specific substitutions on the pyrrolidinone ring significantly increased cytotoxicity against tumor cells, reinforcing the importance of structural modifications in drug design .
- Neuroprotective Mechanisms : A study focusing on neuroprotective compounds noted that similar benzamide derivatives showed promise in protecting neuronal cells from oxidative stress, hinting at a potential application for neurological disorders .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to synthesize 4-methoxy-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide, and what intermediates are critical in its preparation?
- Answer : The compound can be synthesized via multi-step routes involving pyrrolidinone ring formation and benzamide coupling. For example, hydrazine derivatives (e.g., 1-(4-substituted phenyl)-5-oxopyrrolidine-3-carbohydrazide) are key intermediates, as demonstrated in the synthesis of structurally analogous compounds through condensation reactions with aldehydes or ketones . Reaction conditions often include methanol or 1,4-dioxane as solvents, with acetic acid catalysis. Yield optimization (e.g., 66–82%) depends on stoichiometric control and purification via recrystallization .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are spectral data interpreted?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming molecular structure, particularly for methoxy groups (δ ~3.8 ppm in ¹H NMR) and pyrrolidinone carbonyl signals (δ ~170 ppm in ¹³C NMR). Infrared (IR) spectroscopy identifies functional groups like amide C=O (~1650 cm⁻¹) and aromatic C-O stretches (~1250 cm⁻¹). Mass spectrometry (MS) confirms molecular weight via [M+H]⁺ peaks. These methods are validated in studies of similar pyrrolidinone derivatives .
Advanced Research Questions
Q. How can reaction conditions be systematically optimized to improve synthetic yields and purity of this compound?
- Answer : Optimization involves varying catalysts (e.g., KOH vs. acetic acid), solvent polarity (methanol vs. 1,4-dioxane), and temperature (room temperature vs. reflux). For example, reports 71% yield for a hydrazide derivative using methanol and acetic acid at 60°C. Design of Experiments (DoE) approaches, such as response surface methodology, can identify interactions between variables. Purity is enhanced via column chromatography or preparative HPLC .
Q. What computational tools are suitable for predicting the electronic properties and reactivity of this benzamide derivative?
- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can model frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Molecular docking studies (AutoDock Vina) assess binding affinity to biological targets (e.g., enzymes or receptors). PubChem’s computed properties (e.g., topological polar surface area, LogP) provide preliminary insights into solubility and bioavailability .
Q. How can contradictory reports on biological activity (e.g., antibacterial vs. antioxidant efficacy) in structurally similar compounds be resolved?
- Answer : Contradictions may arise from differences in assay protocols (e.g., broth microdilution vs. disk diffusion for antibacterial testing) or substituent effects. Meta-analysis of structure-activity relationships (SAR) using cheminformatics tools (e.g., Schrödinger’s Canvas) can identify critical functional groups. Comparative studies under standardized conditions (e.g., MIC values against E. coli ATCC 25922) are recommended, as seen in Schiff base analogs .
Q. What strategies are effective for resolving stereochemical ambiguities in the pyrrolidinone ring during synthesis?
- Answer : X-ray crystallography (e.g., single-crystal studies with R factor <0.05) provides unambiguous stereochemical assignments. Chiral HPLC or circular dichroism (CD) spectroscopy can distinguish enantiomers. highlights the use of X-ray diffraction to resolve azetidinone and pyrrolidine stereochemistry in related compounds .
Methodological Guidance
- Synthetic Protocol Validation : Replicate published procedures (e.g., ) with strict control of anhydrous conditions and inert atmospheres to minimize side reactions.
- Data Reproducibility : Use certified reference materials (CRMs) for spectroscopic calibration and report detailed experimental parameters (e.g., NMR spectrometer frequency, solvent suppression techniques).
- Contradiction Mitigation : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles for transparent reporting of raw datasets and statistical analyses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
